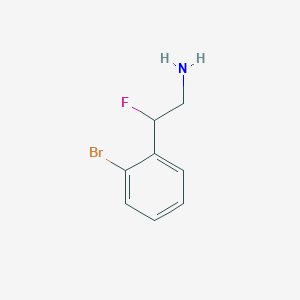

2-(2-Bromophenyl)-2-fluoroethan-1-amine

Description

2-(2-Bromophenyl)-2-fluoroethan-1-amine is a halogenated aromatic amine characterized by a bromine atom at the ortho position of the phenyl ring and a fluorine atom adjacent to the amine group on the ethanamine backbone. Bromine’s electron-withdrawing nature and fluorine’s electronegativity likely influence its reactivity, solubility, and binding affinity in biological systems.

Properties

IUPAC Name |

2-(2-bromophenyl)-2-fluoroethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrFN/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSILMZYIDXSKAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(CN)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 2-(2-Bromophenyl)-2-fluoroethan-1-amine

General Synthetic Strategies

The synthesis of this compound generally follows a two-step process involving bromination and nucleophilic substitution, starting from fluorinated and aminated precursors:

Step 1: Bromination

- The starting material, typically a fluoroethan-1-amine derivative, is brominated using a brominating agent such as bromine or N-bromosuccinimide (NBS).

- Catalysts like iron or aluminum bromide are often used to facilitate the reaction and achieve regioselectivity, targeting the ortho position on the phenyl ring.

Step 2: Nucleophilic Substitution

- The brominated intermediate undergoes nucleophilic substitution with a suitable nucleophile, introducing the amine group at the desired position.

- Careful control of temperature (60–80 °C) and concentration is essential to maximize yield and minimize side reactions.

Table 1. Summary of Key Preparation Steps and Conditions

| Step | Reagents/Catalysts | Conditions | Purpose/Outcome |

|---|---|---|---|

| Bromination | Br₂ or NBS, Fe/AlBr₃ | RT to 60 °C | Introduce bromine at ortho position |

| Substitution | Amine nucleophile | 60–80 °C | Introduce amine group, control yield |

Alternative Synthetic Approaches

Halogen Exchange and Reductive Amination

- Some routes may involve halogen exchange reactions on a pre-brominated phenyl ring, followed by reductive amination of a fluoroacetophenone derivative.

- This approach can provide better control over the introduction of the amine group and the fluorine atom, though it may require additional steps for protection/deprotection and purification.

Multicomponent Amination Reactions

- Recent advances in copper-catalyzed cycloaromatizative amination allow for the direct formation of (hetero)aryl amines from ortho-bromoaryl ketones, amines, and alkynes under mild conditions.

- While this method is primarily applied to polyaryl amines, it demonstrates the versatility of copper catalysis in constructing complex amine frameworks.

Table 2. Alternative Approaches and Their Features

Industrial Scale Considerations

- Continuous Flow Synthesis

- For large-scale production, continuous flow reactors and automated systems are employed to enhance yield, purity, and scalability.

- These systems allow for precise control of reaction parameters, reducing batch-to-batch variability and improving safety.

Optimization and Reaction Data

- Temperature Control: Maintaining 60–80 °C during nucleophilic substitution is critical for optimal yield and minimal side reactions.

- Catalyst Selection: Iron or aluminum bromide are preferred for the bromination step due to their ability to direct bromination to the ortho position.

- Solvent Choice: Acetonitrile is often used in copper-catalyzed amination for its ability to solubilize reactants and facilitate efficient heat transfer.

Table 3. Typical Reaction Yields and Observations

| Step | Yield Range (%) | Notes |

|---|---|---|

| Bromination | 70–90 | High selectivity with Fe/AlBr₃ |

| Substitution | 60–85 | Yield depends on nucleophile and temp. |

Research Findings and Analysis

- The presence of both bromine and fluorine enhances the compound's lipophilicity and metabolic stability, making it a promising scaffold for further functionalization in pharmaceutical research.

- Careful optimization of reaction conditions, especially temperature and catalyst loading, is essential to achieve high yields and selectivity.

- Industrial methods increasingly favor continuous flow synthesis for scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromophenyl)-2-fluoroethan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

Reduction: The bromine atom can be reduced to form the corresponding phenyl derivative.

Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophiles like sodium hydroxide, ammonia, or alkyl halides can be employed under appropriate conditions.

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of phenyl derivatives.

Substitution: Formation of substituted phenyl derivatives with various functional groups.

Scientific Research Applications

2-(2-Bromophenyl)-2-fluoroethan-1-amine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Bromophenyl)-2-fluoroethan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations in Halogenated Phenyl Ethanamines

The following table summarizes key structural and molecular differences between 2-(2-Bromophenyl)-2-fluoroethan-1-amine and its analogs:

Physicochemical and Functional Insights

- Electron Effects : Bromine’s strong electron-withdrawing effect (ortho position) in the target compound may reduce electron density at the amine group compared to para-substituted analogs like 2-(4-Bromophenyl)-2,2-difluoroethan-1-amine . This could influence reactivity in nucleophilic reactions.

- Lipophilicity: Ethoxy-substituted analogs (e.g., 2-(4-Ethoxyphenyl)-2-fluoroethan-1-amine ) exhibit higher lipophilicity due to the non-polar ethoxy group, suggesting the target compound may have intermediate solubility properties.

Pharmacological and Industrial Relevance

- Drug Development : Fluorinated amines are common in CNS-targeting drugs due to their ability to cross the blood-brain barrier. The target compound’s bromine substituent may confer unique binding interactions in receptor models.

Biological Activity

2-(2-Bromophenyl)-2-fluoroethan-1-amine, also known by its CAS number 794472-17-6, is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHBrF N

- Molecular Weight : 218.07 g/mol

The presence of bromine and fluorine substituents on the aromatic ring and the amino group contributes to its unique chemical reactivity and biological profile.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. A study focusing on structurally related amines found that modifications in the amino group significantly influenced antibacterial potency against various strains of bacteria, including Staphylococcus aureus and Escherichia coli .

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| This compound | TBD | TBD |

| Quinoxaline Derivative | 4–16 | S. aureus |

| Quinoxaline Derivative | 8–32 | E. coli |

The mechanism of action for compounds like this compound typically involves disruption of bacterial cell membranes, leading to leakage of intracellular contents and cell death. This is achieved through interactions with specific molecular targets within the bacterial cells .

Study on Antibacterial Efficacy

A recent study evaluated the antibacterial efficacy of various amine derivatives, including those structurally similar to this compound. The study utilized a series of in vitro assays to determine minimum inhibitory concentrations (MICs) against common pathogens.

Findings:

- Compounds with halogen substitutions demonstrated enhanced activity compared to those without.

- The introduction of amino groups was found to improve water solubility and bioavailability, which are critical factors for effective antibacterial agents .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of electron-withdrawing groups such as bromine and fluorine enhances the biological activity of amine compounds. The following table summarizes key findings from SAR studies:

| Substituent Type | Effect on Activity |

|---|---|

| Bromine | Increases potency |

| Fluorine | Enhances solubility |

| Amino Group | Improves activity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.